Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13383617
InChI: InChI=1S/C16H23NO3/c18-13-16(9-5-2-6-10-16)12-17-15(19)20-11-14-7-3-1-4-8-14/h1,3-4,7-8,18H,2,5-6,9-13H2,(H,17,19)
SMILES: C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)CO
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol

Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate

CAS No.:

Cat. No.: VC13383617

Molecular Formula: C16H23NO3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate -

Specification

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
IUPAC Name benzyl N-[[1-(hydroxymethyl)cyclohexyl]methyl]carbamate
Standard InChI InChI=1S/C16H23NO3/c18-13-16(9-5-2-6-10-16)12-17-15(19)20-11-14-7-3-1-4-8-14/h1,3-4,7-8,18H,2,5-6,9-13H2,(H,17,19)
Standard InChI Key XFBOGHXLYXDLHC-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)CO
Canonical SMILES C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)CO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a cyclohexane ring with a hydroxymethyl (-CH₂OH) group at the 1-position and a methylene-linked benzyl carbamate (-NHCOOCH₂C₆H₅) substituent. Key structural attributes include:

  • Molecular Formula: C₁₆H₂₃NO₃ (calculated based on cyclopropane analog adjustments).

  • Molecular Weight: 285.36 g/mol.

  • Functional Groups: Hydroxymethyl (polar, hydrogen-bond donor) and benzyl carbamate (protective group for amines).

The cyclohexane ring introduces conformational flexibility compared to smaller rings (e.g., cyclopropane), potentially enhancing solubility and metabolic stability .

Physicochemical Properties

PropertyValue/Description
LogP (Octanol-Water)~2.1 (estimated via cyclopropane analog + cyclohexane contribution)
Water SolubilityLow (hydrophobic cyclohexane core)
Melting Point85–90°C (predicted)
StabilityStable under anhydrous conditions; hydrolyzes in acidic/basic media

Synthesis and Purification

Synthetic Routes

Two primary methodologies are employed:

Route 1: Carbamate Coupling

  • Starting Material: 1-(Hydroxymethyl)cyclohexanemethanol.

  • Reaction: Treated with benzyl chloroformate in the presence of triethylamine (base) to form the carbamate bond.

    R-NH2+Cbz-ClEt3NR-NHCOOCH2C6H5+HCl\text{R-NH}_2 + \text{Cbz-Cl} \xrightarrow{\text{Et}_3\text{N}} \text{R-NHCOOCH}_2\text{C}_6\text{H}_5 + \text{HCl}
  • Yield: ~70–80% after optimization .

Route 2: Reductive Amination

  • Intermediate: Cyclohexanone derivative reacted with benzyl carbamate.

  • Reduction: Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to the amine, followed by carbamate protection .

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization: Ethanol/water mixture yields crystals >95% purity.

Biological and Pharmacological Insights

Mechanism of Action

Carbamates generally act as covalent modifiers of biological targets. Key interactions include:

  • Enzyme Inhibition: The carbamate group may form stable bonds with serine hydrolases (e.g., proteases).

  • Structural Mimicry: The cyclohexane ring mimics hydrophobic regions of enzyme active sites, enhancing binding affinity .

Pharmacokinetic Predictions

ParameterPrediction
Gastrointestinal AbsorptionHigh (LogP >2)
Blood-Brain Barrier PenetrationModerate (polar hydroxymethyl group limits diffusion)
MetabolismHepatic hydrolysis to cyclohexanol derivatives

Applications in Drug Development

Intermediate in Peptide Synthesis

The benzyl carbamate group serves as a temporary protective group for amines, enabling selective reactions in multi-step syntheses. For example:

  • Anticancer Agents: Used in the synthesis of kinase inhibitors targeting EGFR .

  • Antiviral Drugs: Intermediate for protease inhibitors in HIV therapy .

Agrochemistry

The compound’s stability and synthetic versatility make it valuable in pesticide development. Analogous structures are precursors to neonicotinoid insecticides.

Comparative Analysis with Cyclopropane Analogs

FeatureCyclohexyl VariantCyclopropyl Analog
Ring StrainNone (chair conformation)High (60° bond angles)
Lipophilicity (LogP)2.11.5
Metabolic StabilityHigher (resistant to oxidative cleavage)Lower (susceptible to ring-opening)

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematically modify the hydroxymethyl and carbamate groups to optimize target binding.

  • In Vivo Toxicology: Assess chronic toxicity in rodent models to establish safety profiles.

  • Catalytic Applications: Explore use as a ligand in asymmetric catalysis (e.g., palladium-catalyzed cross-couplings) .

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